Chloro Positional Isomerism: 8-Chloro vs. 6-Chloro Substitution Alters SIRT1 Pharmacophore Matching
The 8-chloro substitution in the target compound represents a positional isomer of the well-characterized SIRT1 inhibitor EX-527 (selisistat), which bears a 6-chloro substituent on the tetrahydrocarbazole ring. EX-527 inhibits SIRT1 with an IC50 of 38 nM in cell-free assays and exhibits >200-fold selectivity over SIRT2 (IC50 = 19.6 μM) and SIRT3 (IC50 = 48.7 μM) . Critically, the 6-chloro position in EX-527 is essential for its SIRT1 binding mode: the chlorine occupies a hydrophobic pocket adjacent to the catalytic domain, and the primary carboxamide at position 1 forms key hydrogen bonds with the enzyme's nicotinamide binding site . The 8-chloro isomer relocates the chlorine to the opposite face of the tetrahydrocarbazole ring system, which is predicted to disrupt the precise SIRT1 pharmacophore while potentially enabling engagement of alternative targets (e.g., Btk or other Tec family kinases) where the 8-substitution pattern is explicitly claimed in patent literature for kinase inhibition [1]. This positional isomerism means the target compound cannot substitute for EX-527 in SIRT1-focused studies, and vice versa.
| Evidence Dimension | Chlorine substitution position on tetrahydrocarbazole core and corresponding target engagement |
|---|---|
| Target Compound Data | 8-chloro substitution; no published SIRT1 IC50 data identified; structurally aligned with Btk inhibitor pharmacophore (US 10,106,559 B2) where R2 = Cl is explicitly claimed [1] |
| Comparator Or Baseline | EX-527 (6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide): SIRT1 IC50 = 38 nM (cell-free); SIRT2 IC50 = 19.6 μM; SIRT3 IC50 = 48.7 μM; >200-fold selective for SIRT1 |
| Quantified Difference | Positional isomer switch (6-Cl → 8-Cl) qualitatively alters target profile from SIRT1-selective (6-Cl) to Btk/Tec kinase-compatible (8-Cl, per patent SAR). Exact SIRT1 activity for 8-Cl isomer not publicly available. |
| Conditions | EX-527 data: cell-free sirtuin activity assay; Btk patent SAR: recombinant kinase inhibition assays (specific assay conditions detailed in US 10,106,559 B2) |
Why This Matters
Procurement for SIRT1-related research requires the 6-chloro isomer (EX-527); the 8-chloro compound is structurally incompatible with the SIRT1 pharmacophore and should instead be sourced for kinase-targeted screening campaigns aligned with Btk/Tec family programs.
- [1] Bristol-Myers Squibb. US Patent 10,106,559 B2. Substituted tetrahydrocarbazole and carbazole carboxamide compounds. Claim 1: R2 is Cl or -CH3. Compounds are Btk/Tec kinase inhibitors. View Source
